molecular formula C8H9F3O3 B2510088 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid CAS No. 1923335-26-5

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid

Cat. No.: B2510088
CAS No.: 1923335-26-5
M. Wt: 210.152
InChI Key: SEXJGZPRVAVSIY-UHFFFAOYSA-N
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Description

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C8H9F3O3 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, where a trifluoromethyl radical is generated and added to a cyclohexane derivative . This process often requires specific catalysts and reaction conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of biochemical pathways and drug design.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-5-methylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-Oxo-5-(chloromethyl)cyclohexane-1-carboxylic acid: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it distinct from similar compounds with different substituents.

Biological Activity

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative characterized by its trifluoromethyl and carboxylic acid functional groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and metabolic pathways. The unique structural features of this compound, including the trifluoromethyl group, enhance its lipophilicity and may influence its biological properties, making it a subject of interest in pharmaceutical research and development.

  • Molecular Formula : C8H9F3O3
  • Molecular Weight : 210.15 g/mol
  • Structural Features : The presence of a cyclohexane ring with a trifluoromethyl group and a carboxylic acid functional group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and stability, while the ketone and carboxylic acid groups allow for hydrogen bonding and other interactions. These properties facilitate the compound's role in biochemical pathways and drug design.

Enzyme Interactions

Research indicates that this compound can interact with various enzymes, potentially modulating their activity. For example, studies have shown that the compound can inhibit specific metabolic enzymes, which could be beneficial in therapeutic contexts.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from cytotoxicity assays:

Cell LineIC50 (µM)Observations
U251 (human glioblastoma)25Moderate cytotoxicity observed
PC-3 (prostate adenocarcinoma)30Significant reduction in cell viability
K-562 (chronic myelogenous leukemia)20High sensitivity noted
MCF-7 (mammary adenocarcinoma)15Strong cytotoxic effect

These results suggest that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human glioblastoma cells (U251). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This mechanism highlights its potential utility in glioblastoma treatment.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis. The compound demonstrated significant inhibitory activity, suggesting its potential as a therapeutic agent for diseases associated with abnormal pyrimidine metabolism.

Research Applications

The applications of this compound extend beyond cancer research:

  • Drug Development : Its structural properties make it a valuable building block for synthesizing more complex pharmaceutical compounds.
  • Agrochemicals : The compound is also being explored for use in developing agrochemicals with specific properties due to its unique chemical structure.

Properties

IUPAC Name

3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXJGZPRVAVSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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